molecular formula C17H20N2O2 B1318050 N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 954275-87-7

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1318050
CAS No.: 954275-87-7
M. Wt: 284.35 g/mol
InChI Key: LYVVBFOKZHSFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,4-dimethylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: this compound, this compound, and this compound.

    Uniqueness: The presence of both amino and dimethylphenoxy groups in the same molecule provides unique chemical reactivity and potential biological activity.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

The compound features an amino group and a dimethylphenoxy group, which may influence its chemical reactivity and biological activity. The unique substitution pattern of the phenyl rings is thought to play a critical role in its interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Molecular Targets : The compound may interact with specific enzymes or receptors within biological systems.
  • Pathways Involved : It potentially modulates signaling pathways related to cell growth, apoptosis (programmed cell death), and immune responses .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific caspases and modulation of pro-apoptotic proteins. This makes it a candidate for further development as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared to other related compounds:

Compound NameMolecular FormulaKey Characteristics
This compoundC16H18N2O2Exhibits antimicrobial and anticancer properties
N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamideC16H18N2O2Similar structure but different phenoxy substitution; potential for varied activity
Acetamides (general class)VariesKnown for various biological activities but often associated with toxicity at high doses

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a strong potential for development as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • In vitro assays on human cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM in certain cancer types.
  • Toxicological Profile :
    • Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, caution is warranted due to potential hepatotoxic effects observed in animal models at high doses .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-16-7-5-14(18)8-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVBFOKZHSFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.